3-Methylquinolin-8-yl acetate is an organic compound with the molecular formula and a molecular weight of 201.22 g/mol. This compound is a derivative of quinoline, characterized by the presence of an acetate group at the 8-position and a methyl group at the 3-position of the quinoline ring. It has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it significant in both scientific research and industrial applications.
3-Methylquinolin-8-yl acetate can be synthesized through various methods, primarily involving the acetylation of 3-methylquinoline using acetic anhydride as the acetylating agent. The reaction typically requires a catalyst such as pyridine and is conducted under reflux conditions to ensure complete acetylation.
This compound belongs to the class of heterocyclic compounds, specifically quinolines, which are known for their diverse biological activities. It is classified under organic compounds due to its carbon-based structure and functional groups.
The synthesis of 3-Methylquinolin-8-yl acetate can be achieved through several methods, with one common approach being:
This method allows for the efficient conversion of 3-methylquinoline into its acetate derivative, yielding high purity products suitable for further applications.
In industrial settings, optimized conditions such as continuous flow reactors may be employed to enhance yield and purity. These methods focus on maximizing efficiency while minimizing waste and by-products, which is crucial for large-scale production.
The molecular structure of 3-Methylquinolin-8-yl acetate features a quinoline ring system with specific substituents:
InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-11(15-9(2)14)12(10)13-7-8/h3-7H,1-2H3
UFEDBSXWGPWPLE-UHFFFAOYSA-N
The structure includes a nitrogen atom in the ring and an ester functional group (acetate) that influences its chemical reactivity and biological activity.
The compound's characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 201.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
3-Methylquinolin-8-yl acetate is capable of undergoing various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation typically leads to more polar functional groups that may alter biological activity.
The mechanism of action for 3-Methylquinolin-8-yl acetate involves its interaction with various biological targets:
Research continues to explore these interactions to better understand its therapeutic potential .
While specific physical properties such as melting point are not detailed in available resources, general characteristics include:
Key chemical properties include:
These properties are essential for determining suitable applications in both laboratory and industrial settings .
3-Methylquinolin-8-yl acetate has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2